molecular formula C11H9NO3 B1298242 4-Hydroxy-2-methylquinoline-8-carboxylic acid CAS No. 384364-07-2

4-Hydroxy-2-methylquinoline-8-carboxylic acid

Cat. No. B1298242
CAS RN: 384364-07-2
M. Wt: 203.19 g/mol
InChI Key: XLMDCSSVRUUIGW-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It is a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinolines can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 203.194 Da .

Scientific Research Applications

Medicinal Chemistry

Quinoline and its derivatives, including “4-Hydroxy-2-methylquinoline-8-carboxylic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antitubercular Agents

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” can be used as an intermediate in the synthesis of 2-(quinolin-4-yloxy)acetamides, which are potent antitubercular agents .

Alzheimer’s Disease Treatment

This compound is also used in the synthesis of 2-arylethenylquinoline derivatives for the treatment of Alzheimer’s disease .

Antifungal Activity

All the synthesized 4-hydroxy-2-quinolone analogs, including “4-Hydroxy-2-methylquinoline-8-carboxylic acid”, were screened for their antifungal activity against a pathogenic fungus Aspergillus flavus .

Antibacterial Activity

These compounds also exhibit antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli .

Synthetic Chemistry

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” and “2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” are used in synthetic chemistry due to their roles in natural and synthetic chemistry .

Cyclization Reactions

“2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

X-ray Diffraction Studies

X-ray diffraction studies revealed no hydrogen bonds in the crystals of the compounds obtained, including “2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid”. According to spectral data, hydrogen bonding is possible in concentrated solutions of 8-substituted methyl 4-oxo-1,4-dihydroquinoline-2-carboxylic acid .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” in these areas.

properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMDCSSVRUUIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358621
Record name 4-Hydroxy-2-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylquinoline-8-carboxylic acid

CAS RN

384364-07-2
Record name 4-Hydroxy-2-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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